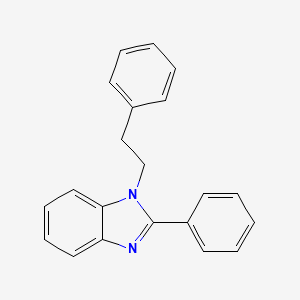

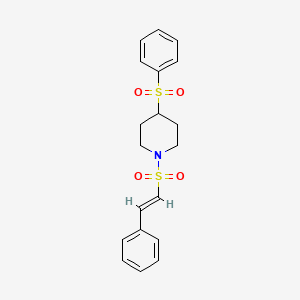

![molecular formula C13H23NO5 B3017778 (2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid CAS No. 2378490-60-7](/img/structure/B3017778.png)

(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carboxylic acid derivatives is a topic of interest due to their applications as drug precursors or ligands. For instance, the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is achieved by reacting Meldrum’s acid with triethyl orthoformate and aniline, followed by a reaction with active methylene nitriles . Although the specific synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities among carboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of carboxylic acids and their derivatives is crucial for their chemical behavior. The conformational equilibria of 2-carboxy-1,4-butanedioic acid, for example, were studied using NMR couplings in DMSO, revealing intramolecular hydrogen bonding in certain ionization states . This suggests that the compound "(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid" may also exhibit specific conformational characteristics influenced by its functional groups and stereochemistry.

Chemical Reactions Analysis

The reactivity of carboxylic acid derivatives is influenced by their functional groups. The paper discussing the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives indicates that these compounds can be formed through reactions involving Meldrum’s acid and active methylene nitriles . This implies that the compound may also participate in similar reactions, given its carboxylic acid moiety and potential for nucleophilic attack at the carbonyl carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acids and their derivatives are often related to their molecular structure. For example, the ionization states of 2-carboxy-1,4-butanedioic acid affect its conformation and, by extension, its physical properties . While the exact properties of "this compound" are not provided, it can be inferred that its stereochemistry and the presence of bulky substituents would influence its solubility, melting point, and reactivity.

Applications De Recherche Scientifique

Allosteric Modifiers of Hemoglobin

Research has developed compounds structurally related to "(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid" as allosteric modifiers of hemoglobin. These compounds decrease the oxygen affinity of human hemoglobin A, potentially useful in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The most active compounds in this research have shown greater activity compared to other known potent allosteric effectors, exhibiting a right shift in the oxygen equilibrium curve when incubated with whole blood (Randad et al., 1991).

Synthesis of Drug Precursors

Another study focuses on the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, prepared via reactions involving similar chemical structures. These derivatives are useful as drug precursors or perspective ligands, indicating the importance of such chemical frameworks in the development of pharmaceuticals (Dotsenko et al., 2019).

Organic Synthesis and Catalysis

Compounds with a similar chemical backbone are used in organic synthesis and catalysis. For example, research into the exhaustive C-methylation of carboxylic acids by trimethylaluminium to form t-butyl compounds demonstrates the versatility of these structures in synthetic organic chemistry. This methodology provides a new route to synthesize t-butyl derivatives of benzoic acid and other compounds, showcasing the utility in organic synthesis (Meisters & Mole, 1974).

Propriétés

IUPAC Name |

(2S,4R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-8-6-9(10(15)16)18-13(4,5)7-8/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYMZOLQXQXBBD-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](C[C@H](O1)C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

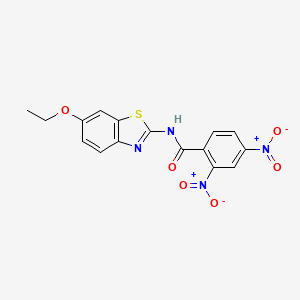

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017695.png)

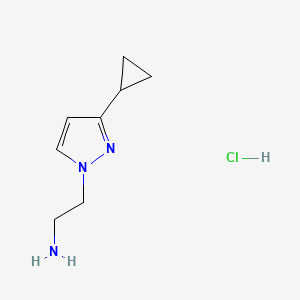

![3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3017700.png)

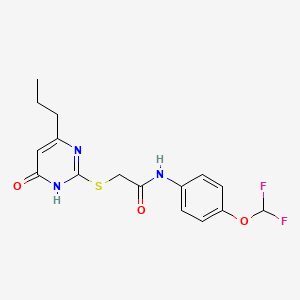

![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3017701.png)

![N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B3017706.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3017713.png)

![9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3017714.png)

![3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3017717.png)

![2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B3017718.png)